molecular formula C8H13NOS B2959780 N-(thian-4-yl)prop-2-enamide CAS No. 891938-37-7

N-(thian-4-yl)prop-2-enamide

Cat. No.: B2959780
CAS No.: 891938-37-7
M. Wt: 171.26
InChI Key: KATVVVIBYAKVHG-UHFFFAOYSA-N
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Description

N-(thian-4-yl)prop-2-enamide is a synthetic organic compound characterized by a prop-2-enamide backbone substituted with a thian-4-yl group.

Properties

IUPAC Name

N-(thian-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-2-8(10)9-7-3-5-11-6-4-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATVVVIBYAKVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thian-4-yl)prop-2-enamide typically involves the reaction of thian-4-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The general reaction scheme is as follows:

[ \text{Thian-4-amine} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(thian-4-yl)prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of N-(thian-4-yl)propylamide.

    Substitution: Formation of substituted enamides.

Scientific Research Applications

Chemistry: N-(thian-4-yl)prop-2-enamide is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Enamides have been shown to inhibit enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including as anti-cancer agents and neuroprotective drugs .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of N-(thian-4-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(thian-4-yl)prop-2-enamide and related compounds, derived from peer-reviewed literature and chemical databases:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
This compound C₈H₁₃NOS 171.26 (calculated) Thian-4-yl group Theoretical pKa ~8–9 (amide); moderate lipophilicity due to sulfur heterocycle
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) C₁₉H₂₁NO₃ 311.38 Hydroxy/methoxy aryl, phenethyl group Isolated from B. diffusa; bioactive (antioxidant, anti-inflammatory)
N-(4-ethynylphenyl)prop-2-enamide C₁₁H₉NO 171.20 Ethynylphenyl group High reactivity in click chemistry; used in polymer synthesis
2-(4-Methoxybenzenethio)propanamide C₁₀H₁₃NO₂S 227.28 Methoxybenzenethio group Thioamide analog; enhanced hydrogen-bonding capacity
N-[2-(dimethylamino)ethyl]-N-methylprop-2-enamide C₈H₁₆N₂O 156.23 Dimethylaminoethyl group Basic amine functionality; used in drug candidate synthesis

Key Comparative Insights :

Moupinamide’s phenolic hydroxyl groups enhance hydrogen-bonding interactions, critical for its antioxidant activity, a feature absent in the thian-4-yl variant .

Thioamide analogs (e.g., 2-(4-methoxybenzenethio)propanamide) exhibit stronger hydrogen-bond donor capacity due to the thioamide group, altering solubility and bioavailability compared to traditional enamides .

Biological Activity :

  • Moupinamide demonstrates anti-inflammatory activity linked to its aryl substituents, while sulfur-containing analogs like this compound may target sulfur-dependent enzymes or receptors in microbial systems .

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